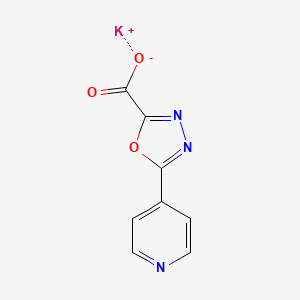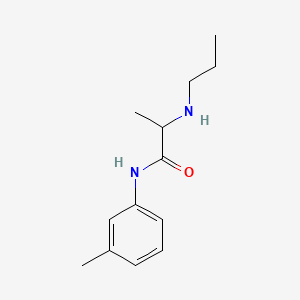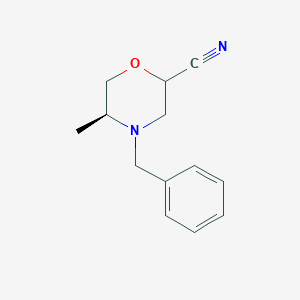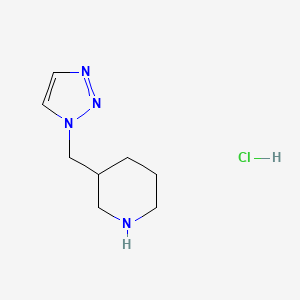![molecular formula C9H6N2O3 B1404902 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid CAS No. 1421473-07-5](/img/structure/B1404902.png)
8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid
Overview
Description
Synthesis Analysis
Several derivatives of 8-hydroxy-6-methyl-1,6-naphthyridin-5 (6H)-one-7-carboxylic acid alkyl esters have been synthesized from acyclic precursors. In addition, Eu(III) complexes with tridentate ligands, such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid, have been prepared by the “self-assembly” of the ligand, NaOH, and EuCl3·6H2O in a ratio of 3:3:1 in methanol .Molecular Structure Analysis
The molecular structure of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is characterized by two fused pyridine rings with different mutual arrangements of nitrogen atoms . The InChI code for this compound is 1S/C9H6N2O3.ClH/c12-8-7-5 (2-1-3-10-7)6 (4-11-8)9 (13)14;/h1-4H, (H,11,12) (H,13,14);1H .Chemical Reactions Analysis
Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Physical And Chemical Properties Analysis
The physical form of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is a powder . The molecular weight of the hydrochloride form of this compound is 226.62 .Scientific Research Applications
Spectroscopic and Theoretical Studies
Solvatochromism and Stability Analysis : Santo et al. (2003) studied the solvatochromism in derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester. They analyzed the relative stabilities of isomers and their interaction with different solvents, observing intramolecular hydrogen-bonded structures and temperature effects on absorption bands (Santo et al., 2003).
Synthesis from Acyclic Precursors : Blanco et al. (1999) synthesized several derivatives of 8-hydroxy-6-methyl-1,6-naphthyridin-5(6H)-one-7-carboxylic acid alkyl esters from acyclic precursors. This study discussed the spectroscopic properties of these compounds, confirming the proposed structures (Blanco et al., 1999).
Biomedical Applications
- Potential in Cancer Therapeutics : Zeng et al. (2012) explored the use of 8-hydroxy-[1,6]naphthyridines as a scaffold for cancer therapeutics. They synthesized a series of 1,6-naphthyridine-7-carboxamides with various substitutions, noting their potent inhibition in HIV-1 integrase and cytotoxicity in cancer cell lines (Zeng et al., 2012).
Luminescent Properties
- Europium(III) Complexes for Bioimaging : Wei et al. (2016) designed and synthesized water-soluble and highly luminescent Europium(III) complexes based on 8-hydroxy-1,5-naphthyridine-2-carboxylic acid. These complexes showed strong luminescence in aqueous solution, potential for bioimaging applications, and sensitive pH response behavior (Wei et al., 2016).
Safety And Hazards
The safety information for 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While the specific future directions for 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid are not explicitly mentioned in the retrieved sources, it’s worth noting that 1,8-naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . This suggests potential future research directions in exploring the biological activities and applications of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid and its derivatives.
properties
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHUTDNQWEIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)









![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)